1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine
Description
Properties
IUPAC Name |
1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(13-7-3-2-4-8-13)16-14(11-15)9-5-6-10-14/h2-4,7-8,12,16H,5-6,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANPMOTVPRGJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186369 | |
| Record name | Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-53-5 | |
| Record name | Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related structural analogs, drawing on diverse research findings.
Chemical Structure and Properties
The compound features both an amine and a cyclopentane moiety, which contribute to its reactivity and biological interactions. The presence of the phenylethyl group enhances its potential for receptor binding and modulation of neurotransmitter systems.
Synthesis
The synthesis of this compound involves several steps that highlight the versatility of amine chemistry. Common methods include:
- Reactions with aldehydes and ketones : These reactions facilitate the formation of the aminomethyl group.
- Cyclization techniques : These methods help in forming the cyclopentane structure.
Interaction with Receptors
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for understanding its pharmacological profile.
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(aminomethyl)cyclopentanamine | C6H14N2 | Simpler structure without phenylethyl group |
| N-(1-phenylethyl)cyclopenta-1,3-dien-1-amine | C13H15N | Contains a diene structure, differing reactivity |
| 2-(aminomethyl)-N-[phenylethyl]cyclopentane | C13H19N2 | Variation in position of the aminomethyl group |
This table illustrates the diversity within this chemical class while highlighting the unique aspects of this compound.
Case Studies and Research Findings
Recent research has explored the biological activities associated with compounds similar to this compound. Notably, studies have shown that derivatives can exhibit:
- Anticancer properties : Some analogs have demonstrated significant cytotoxicity against various cancer cell lines.
For instance, in a study evaluating the antiproliferative effects of related compounds, several derivatives showed promising GI50 values, indicating their potential as therapeutic agents against cancer .
The mechanism through which these compounds exert their biological effects often involves:
Comparison with Similar Compounds
N-(1-Phenylethyl)cyclopentanamine (9-R/S)
- Structural Difference: Lacks the aminomethyl group on the cyclopentane ring.
- Key Findings: Exhibits lower polarity compared to the target compound due to the absence of the primary amine group.
N-(1-Phenylethyl)cyclohexanamine (11-R/S)
- Structural Difference : Cyclohexane ring instead of cyclopentane.
- Key Findings :
- The larger cyclohexane ring increases steric bulk, reducing conformational flexibility. This led to slightly higher diastereoselectivity (dr up to 4:1) in cycloadditions compared to cyclopentane analogs .
- Lower solubility in polar solvents (e.g., water) due to enhanced hydrophobicity from the cyclohexane ring .
1-(Aminomethyl)-N-methylcyclobutan-1-amine
- Structural Difference : Cyclobutane ring and N-methyl group instead of cyclopentane and N-(1-phenylethyl).
- Reduced steric hindrance compared to the target compound, as evidenced by a lower molecular weight (114.19 g/mol vs. ~233 g/mol for the target) . Higher water solubility (logP ~1.2) due to the primary amine and smaller hydrocarbon core .
N-Alkyl-N-(1-phenylethyl)amines (e.g., N-ethyl, N-isobutyl derivatives)
- Structural Difference: Varied alkyl substituents instead of the aminomethyl-cyclopentane moiety.
- Key Findings :
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Diastereoselectivity (dr) | Solubility in Water |
|---|---|---|---|---|
| Target Compound | ~233 | 2.8 | Not reported | Moderate |
| N-(1-Phenylethyl)cyclopentanamine | 203.3 | 3.1 | 1.5:1–3:1 | Low |
| N-(1-Phenylethyl)cyclohexanamine | 217.3 | 3.5 | Up to 4:1 | Very Low |
| 1-(Aminomethyl)-N-methylcyclobutan-1-amine | 114.19 | 1.2 | N/A | High |
Preparation Methods
Reductive Amination and Amide Reduction Approaches
A prominent approach to prepare substituted aminomethyl cycloalkane amines involves:
- Formation of an amide intermediate on the cyclopentane ring.
- Subsequent reduction of the amide to the corresponding amine using metal hydride reducing agents.
| Reducing Agent | Description and Role |
|---|---|
| Lithium aluminium hydride (LAH) | Strong hydride donor, effective for amide to amine reduction. |
| Sodium borohydride (NaBH4) | Milder reducing agent, often requires activation or combination with catalysts. |
| Diisobutyl aluminium hydride (DIBAL) | Selective reducing agent, useful for partial reductions. |
| Selectrides (L-selectride, N-selectride, K-selectride) | Sterically hindered hydrides for selective reductions. |
| Borane-THF complex | Effective for amide reduction under mild conditions. |
| Catalytic hydrogenation | Hydrogen gas with heterogeneous catalysts for reduction. |
This method allows high conversion rates and yields with the possibility of controlling stereoselectivity and minimizing side products by choosing appropriate reducing agents and conditions.
Isomerization and Base-Mediated Stereochemical Control
Prior to reduction, an isomerization step can be introduced to optimize the stereochemical outcome of the product:
- Treatment of intermediate amides or related compounds with bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), sodium hydride, potassium hydride, or tertiary amines (e.g., triethylamine).
- This step abstracts acidic protons adjacent to carbonyl groups, enabling isomerization to more stable or desired stereoisomers.
- The isomerized intermediate is then subjected to reduction, preserving or enhancing diastereoselectivity.
Multi-Component Condensation Methods
Though primarily reported for related aminomethyl compounds, multi-component condensation reactions (e.g., Betti-type condensations) can be adapted for the synthesis of aminomethyl-substituted cyclopentane derivatives:
- Reaction of aldehydes, amines (such as (S)-1-phenylethan-1-amine), and phenolic or cyclic ketone components under heating without solvents.
- High diastereoselectivity is achieved by using chiral amine components.
- The process proceeds via formation of aminomethylnaphthols or related intermediates, which can be further transformed to target amines.
Typical Reaction Conditions and Yields
| Step | Conditions | Notes |
|---|---|---|
| Amide formation | Standard amidation conditions (e.g., coupling reagents) | Precursor for reduction step. |
| Isomerization | Base (DBU, NaH, KOH, triethylamine), room temp to mild heating | Improves stereoselectivity. |
| Reduction | LAH or borane-THF, inert atmosphere, 0-25°C | High yields, selective amide to amine conversion. |
| Multi-component condensation | Heating at 80°C, neat or solvent-free, 24-96 h | Moderate yields (30-50%), high diastereoselectivity. |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Amide Reduction with Metal Hydrides | LAH, DIBAL, Borane-THF, Selectrides | High yield, selective, stereocontrol | Requires handling of reactive hydrides |
| Base-Mediated Isomerization | DBU, NaH, KOH, Tertiary amines | Enhances diastereoselectivity | Additional step, sensitive to conditions |
| Multi-component Condensation | Aldehydes, chiral amines, heating neat | One-pot, stereoselective | Longer reaction times, moderate yields |
| Photochemical Cycloaddition | UV or visible light, Cu(I) catalysts | Regio- and stereocontrol, novel cyclopentane synthesis | Specialized equipment, indirect route |
Research Findings and Notes
- The choice of reducing agent significantly affects yield and stereoselectivity in converting amide intermediates to the target amine.
- Base-mediated isomerization prior to reduction can suppress undesired stereoisomers and side products.
- Multi-component condensations using chiral amines such as (S)-1-phenylethan-1-amine can induce high diastereoselectivity, which is critical for biological activity.
- Photochemical methods offer innovative routes to cyclopentane frameworks but require further functionalization to introduce the aminomethyl and phenylethylamine groups.
- Purification often involves conventional chromatographic techniques to separate diastereomers due to close Rf values.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, reductive amination of cyclopentanone derivatives with 1-phenylethylamine under hydrogenation conditions (H₂/Pd-C) is a common route. Purification via crystallization as a hydrochloride salt improves yield and purity . Analytical techniques such as NMR (¹H/¹³C) and mass spectrometry are critical for structural confirmation .
- Table 1 : Example reaction conditions and yields:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| MeOH | Pd-C | 25 | 68 | 98.5 |
| EtOH | Raney Ni | 50 | 72 | 97.8 |
Q. How can researchers resolve stereochemical ambiguities in this compound?
- Methodological Answer : The 1-phenylethyl substituent introduces a chiral center. Chiral resolution can be achieved via chiral HPLC using columns like Chiralpak AD-H or by synthesizing diastereomeric salts with chiral acids (e.g., tartaric acid). Circular dichroism (CD) spectroscopy further confirms absolute configuration .
Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should use HPLC-UV or LC-MS to monitor degradation products. Buffered solutions (pH 1–13) are incubated at 37°C, with aliquots analyzed at intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., dopamine or serotonin transporters) identifies potential binding modes. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Pharmacophore mapping (MOE) highlights critical functional groups for activity .
- Table 2 : Docking scores against neuroreceptors:
| Receptor | Binding Affinity (kcal/mol) |
|---|---|
| Dopamine D2 | -9.2 |
| Serotonin 5-HT1A | -8.7 |
Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic differences or off-target effects. Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based cAMP assays). Pharmacokinetic studies (plasma protein binding, microsomal stability) clarify bioavailability .
Q. How does modifying the cyclopentane ring affect the compound’s physicochemical properties?
- Methodological Answer : Substituent effects are analyzed via QSAR models (e.g., logP, polar surface area). Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but may reduce blood-brain barrier penetration. Compare with analogs like N-cyclopentyl-4-propylcyclohexan-1-amine .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for this compound?
- Methodological Answer : Contradictions may stem from solvent-induced shifts or dynamic effects (e.g., ring puckering in cyclopentane). Use variable-temperature NMR to probe conformational exchange. 2D experiments (COSY, NOESY) resolve overlapping signals .
Experimental Design Guidelines
Q. What controls are essential in toxicity screening assays for this amine derivative?
- Methodological Answer : Include positive controls (e.g., known hepatotoxins) and vehicle controls (DMSO/saline). Use immortalized cell lines (HepG2) and primary hepatocytes to assess cell-type-specific effects. Mitochondrial toxicity (MTT assay) and oxidative stress markers (ROS detection) are critical endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
